molecular formula C40H24Cl2N4O2 B11099109 3,3'-bis(4-chlorophenyl)-2,2'-diphenyl-6,6'-biquinazoline-4,4'(3H,3'H)-dione

3,3'-bis(4-chlorophenyl)-2,2'-diphenyl-6,6'-biquinazoline-4,4'(3H,3'H)-dione

Cat. No.: B11099109
M. Wt: 663.5 g/mol
InChI Key: NPHFDMGJLMGBSE-UHFFFAOYSA-N
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Description

3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biquinazoline core, which is substituted with chlorophenyl and diphenyl groups, making it a subject of interest in both synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with aniline derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable oxidizing agent to yield the biquinazoline core. Subsequent substitution reactions introduce the diphenyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-bis(4-fluorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione
  • 3,3’-bis(4-bromophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione
  • 3,3’-bis(4-methylphenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione

Uniqueness

The uniqueness of 3,3’-bis(4-chlorophenyl)-2,2’-diphenyl-6,6’-biquinazoline-4,4’(3H,3’H)-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of chlorophenyl groups enhances its reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C40H24Cl2N4O2

Molecular Weight

663.5 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-[3-(4-chlorophenyl)-4-oxo-2-phenylquinazolin-6-yl]-2-phenylquinazolin-4-one

InChI

InChI=1S/C40H24Cl2N4O2/c41-29-13-17-31(18-14-29)45-37(25-7-3-1-4-8-25)43-35-21-11-27(23-33(35)39(45)47)28-12-22-36-34(24-28)40(48)46(32-19-15-30(42)16-20-32)38(44-36)26-9-5-2-6-10-26/h1-24H

InChI Key

NPHFDMGJLMGBSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(N(C5=O)C6=CC=C(C=C6)Cl)C7=CC=CC=C7)C(=O)N2C8=CC=C(C=C8)Cl

Origin of Product

United States

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